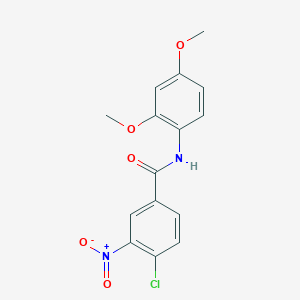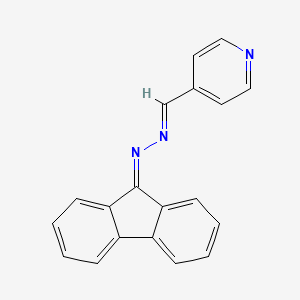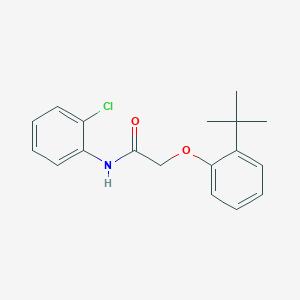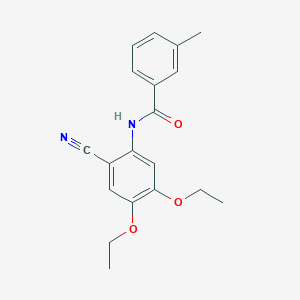![molecular formula C14H10ClFN4S B5550899 5-[(2-chlorobenzyl)thio]-1-(2-fluorophenyl)-1H-tetrazole](/img/structure/B5550899.png)
5-[(2-chlorobenzyl)thio]-1-(2-fluorophenyl)-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tetrazoles, including 5-[(2-chlorobenzyl)thio]-1-(2-fluorophenyl)-1H-tetrazole, typically involves cycloaddition reactions, where azides react with nitriles under various conditions. Although specific synthesis methods for this compound are not detailed, related compounds are synthesized through methods that can be adapted for this particular tetrazole, involving the reaction of chlorobenzyl derivatives with fluorophenyl groups in the presence of azides and sulfur donors under controlled conditions (Roh, Vávrová, & Hrabálek, 2012).
Molecular Structure Analysis
The molecular structure of tetrazoles like 5-[(2-chlorobenzyl)thio]-1-(2-fluorophenyl)-1H-tetrazole is characterized by a planar tetrazole ring, often with substituents that can affect the overall conformation and electronic distribution. Crystal structure analyses provide insights into the arrangement and geometry of these molecules, revealing interactions and conformations significant for understanding their properties and reactivity (Al-Hourani et al., 2020).
Chemical Reactions and Properties
Tetrazoles undergo various chemical reactions, reflecting their rich chemistry and utility in synthetic applications. They participate in substitution reactions, serve as ligands in coordination compounds, and can undergo cycloaddition reactions. The specific chemical behavior of 5-[(2-chlorobenzyl)thio]-1-(2-fluorophenyl)-1H-tetrazole would depend on the substituents and the electronic effects imparted by the fluorophenyl and chlorobenzyl groups.
Physical Properties Analysis
The physical properties of tetrazoles, such as solubility, melting point, and crystalline structure, are influenced by their molecular arrangement and intermolecular forces. X-ray crystallography studies provide information on the crystal packing and intermolecular interactions, which in turn affect the compound's physical properties (Penthala et al., 2016).
Chemical Properties Analysis
The chemical properties of 5-[(2-chlorobenzyl)thio]-1-(2-fluorophenyl)-1H-tetrazole, such as acidity, basicity, and reactivity, are determined by the nature of the tetrazole ring and its substituents. The electron-withdrawing effects of the fluorophenyl group and the electron-donating nature of the chlorobenzyl group can influence the compound's reactivity and interactions with other molecules. Detailed studies on similar compounds highlight the roles of different substituents in determining the chemical behavior and stability of tetrazoles (Saeed et al., 2011).
Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization of Tetrazoles
Tetrazoles, including 5-substituted derivatives, are highlighted for their versatility in organic chemistry, coordination chemistry, and medicinal chemistry. They serve as bioisosteres for carboxylic acids, offering similar acidity with enhanced lipophilicity and metabolic stability. The review by Roh, Vávrová, and Hrabálek (2012) delves into the synthesis methods and functionalization of 5-substituted tetrazoles, underlining their significance in drug design due to their impact on pharmacokinetics, pharmacodynamics, and drug metabolism (Roh, Vávrová, & Hrabálek, 2012).
Antimicrobial Activity
The exploration of novel thiophene derivatives, including tetrazole compounds, for their antimicrobial activity is documented by Mabkhot et al. (2016). This study underlines the potential of tetrazole-based compounds to act as potent antimicrobial agents, with certain derivatives showing notable efficacy against bacterial strains like Pseudomonas aeruginosa. The study also emphasizes the importance of substituent variation on the bioactivity of these compounds (Mabkhot et al., 2016).
Synthesis Methods
Aminimanesh and Shirian (2017) report on the catalyzed synthesis of 5-substituted tetrazoles, highlighting the broad range of applications for tetrazoles in pharmaceuticals, agriculture, and other fields. This work provides insight into eco-friendly and efficient synthesis methods, which could be relevant for producing derivatives like "5-[(2-chlorobenzyl)thio]-1-(2-fluorophenyl)-1H-tetrazole" (Aminimanesh & Shirian, 2017).
High Energy Materials
Research on 5-(Fluorodinitromethyl)-2H-tetrazole and its derivatives by Haiges and Christe (2015) showcases the potential of tetrazole compounds in the field of high-energy materials. The synthesis, characterization, and initial safety testing of these compounds suggest their utility in applications requiring materials with high energy content (Haiges & Christe, 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[(2-chlorophenyl)methylsulfanyl]-1-(2-fluorophenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN4S/c15-11-6-2-1-5-10(11)9-21-14-17-18-19-20(14)13-8-4-3-7-12(13)16/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSJRYLJLLGEOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=NN2C3=CC=CC=C3F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-chlorobenzyl)sulfanyl]-1-(2-fluorophenyl)-1H-tetrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-tert-butyl-4-[(2-thienylmethylene)amino]-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5550820.png)

![N-({1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5550837.png)
![1-(3-chlorophenyl)-4-[(2R)-2-hydroxy-2-phenylacetyl]-2-piperazinone](/img/structure/B5550844.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5550848.png)


![2-chloro-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5550858.png)


![9-(1H-indol-5-ylmethyl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5550882.png)
![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5550886.png)
![2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5550909.png)